molecular formula C18H18N4OS B2609534 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320956-33-8

8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2609534
CAS No.: 2320956-33-8
M. Wt: 338.43
InChI Key: XYTDAYDVWKTGGF-UHFFFAOYSA-N
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Description

8-(1-Benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

8-(1-Benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane lies in its combination of a bicyclic structure with both benzothiophene and triazole moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(17-7-12-3-1-2-4-16(12)24-17)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,7,10-11,13-15H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTDAYDVWKTGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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